Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile

OLED Hole Injection Layer Crystallization Inhibition

Solution-processed HAT-CN hole injection layers suffer from crystallization, degrading OLED performance and reproducibility. PPDN is a uniquely effective crystallization-inhibiting additive that resolves this critical fabrication bottleneck. • 10 wt% PPDN in HAT-CN yields transparent, solvent-resistant HIL films • OLEDs using PPDN/HAT-CN show lower driving voltage and higher luminescent efficiency vs. PEDOT:PSS-based devices • Sublimed ≥99% (HPLC) purity; thermal stability >270°C (TGA, 0.5% wt loss); λem = 487 nm (DCM) • Also serves as ETL material and electron-acceptor building block for TADF emitters

Molecular Formula C16H6N6
Molecular Weight 282.26 g/mol
CAS No. 215611-93-1
Cat. No. B1589770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
CAS215611-93-1
Molecular FormulaC16H6N6
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C4=NC(=C(N=C24)C#N)C#N)N=C1
InChIInChI=1S/C16H6N6/c17-7-11-12(8-18)22-16-10-4-2-6-20-14(10)13-9(15(16)21-11)3-1-5-19-13/h1-6H
InChIKeyLYKXFSYCKWNWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPDN: Building Block for OLED, TADF & Photocatalysis


Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile (CAS 215611-93-1), commonly abbreviated as PPDN, is a heterocyclic compound consisting of a 1,10-phenanthroline core fused to a pyrazine ring bearing two electron-withdrawing cyano groups. Its highly conjugated, planar structure confers strong electron-accepting properties, with a low-lying LUMO energy level of ~3.4 eV, making it a versatile building block for organic electronics and coordination chemistry [1]. PPDN is typically supplied as a white crystalline powder with a sublimed purity exceeding 99% (HPLC), exhibiting thermal stability up to >270 °C (TGA, 0.5% weight loss) .

Why Generic Substitution Fails for PPDN


While many 1,10-phenanthroline derivatives exist, PPDN's precise fusion of a pyrazine ring at the [2,3-f] position, combined with the 2,3-dicarbonitrile substitution, creates a unique electronic landscape that cannot be replicated by simpler analogs such as 1,10-phenanthroline-5,6-dicarbonitrile, dipyridophenazine (dppz), or 2,3-dicyanopyrazine [1]. The rigid, planar topology of PPDN dictates its specific HOMO/LUMO levels (~7.47 eV / ~3.41 eV), absorption and emission maxima (λabs = 307 nm, λem = 487 nm in DCM), and its ability to function both as an electron-transport layer (ETL) material and as a crystallization inhibitor for HAT-CN [2]. Substituting with a structurally related but topologically distinct compound, such as dipyrido[3,2-a:2',3'-c]phenazine-11,12-dicarbonitrile (CAS 478556-16-0), leads to a red-shifted emission (EL peak ~619 nm) and a different application focus in red TADF emitters, demonstrating that PPDN's specific architecture is non-interchangeable for achieving targeted blue-green emission and specific device performance [3].

PPDN Performance Evidence Guide


Crystallization Inhibition in HAT-CN HILs vs. PEDOT:PSS

When used as a 10 wt% additive in HAT-CN films, PPDN prevents crystallization during solution processing, yielding transparent films with high solvent resistance [1]. OLED devices employing a HAT-CN:PPDN hole injection layer (HIL) demonstrate both a lower driving voltage and higher luminescent efficiency compared to devices using the conventional HIL material PEDOT:PSS [2].

OLED Hole Injection Layer Crystallization Inhibition

Record-High Efficiency Red TADF Emitters

Red TADF molecules constructed using an electron-withdrawing pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile core and electron-donating triarylamines achieve a record-high maximum external quantum efficiency (ηext,max) of 31.5% in doped OLEDs emitting red light (606–648 nm) [1]. This performance surpasses that of typical red TADF emitters which often struggle to exceed 20% EQE.

TADF OLED Electroluminescence

Ultra-Low Catalyst Loading in Photocontrolled Polymerization

Pyrazino[2,3-f][1,10]phenanthroline (pyzPhen)-based photocatalysts, of which PPDN is the foundational core, have been shown to enable photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP) and PET-RAFT polymerization at catalyst loadings as low as 50 ppm and 0.1–10 ppm, respectively [1][2]. This represents a substantial reduction compared to many traditional photoredox catalysts that require loadings in the mol% range (e.g., 0.1–1 mol% or 1000–10000 ppm).

Photocatalysis Polymerization TADF

Essential Precursor for A3B Phthalocyanine Synthesis

In the synthesis of a low-symmetry A3B-type phthalocyanine, the use of pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile as a diiminoisoindoline precursor afforded the target compound in 15% yield [1]. In contrast, direct cross-condensation of the corresponding dinitriles (a common alternative synthetic route) yielded only trace amounts of the desired product [1].

Phthalocyanine Synthesis Precursor

PPDN: Best Research and Industrial Applications


Solution-Processed OLED Hole Injection Layers

PPDN is uniquely suited as a crystallization-inhibiting additive for HAT-CN in solution-processed OLED hole injection layers (HILs). At a 10 wt% loading, it ensures the formation of transparent, solvent-resistant films, enabling the fabrication of high-performance OLEDs with lower driving voltages and higher luminescent efficiency compared to devices using PEDOT:PSS [1]. This application is directly supported by the evidence of improved film morphology and device performance.

Core Building Block for High-Efficiency Red TADF Emitters

PPDN's electron-deficient pyrazinophenanthroline core serves as an exceptional acceptor moiety for constructing donor-acceptor type thermally activated delayed fluorescence (TADF) emitters. When paired with triarylamine donors, the resulting molecules exhibit red/NIR emission with high photoluminescence quantum yields (73–90%) and can achieve record-breaking external quantum efficiencies of up to 31.5% in OLED devices [2]. This application is a direct outcome of the quantitative efficiency data presented in Section 3.

Photocatalyst Scaffold for Controlled Radical Polymerization

Derivatives of the pyrazino[2,3-f][1,10]phenanthroline scaffold, for which PPDN is the fundamental core, are highly effective organic photoredox catalysts. They enable organocatalyzed ATRP and PET-RAFT polymerization of various monomers (methacrylates, acrylates, styrene) at ultra-low catalyst loadings ranging from 0.1 to 50 ppm [3][4]. This application is based on the cross-study comparable data showing a 20–100x reduction in catalyst loading relative to traditional systems.

Essential Precursor for Low-Symmetry Phthalocyanine Synthesis

PPDN is an indispensable precursor for the synthesis of specific A3B-type low-symmetry phthalocyanines. The use of its derived diiminoisoindoline provides a 15% synthetic yield, whereas the alternative dinitrile cross-condensation route produces only trace amounts of the target compound [5]. This application is directly supported by the head-to-head comparison data in Section 3, confirming PPDN's unique enabling role in accessing this class of materials.

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